![molecular formula C12H10ClN5O B3011050 N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021134-35-9](/img/structure/B3011050.png)
N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as CMPD22, is a synthetic compound that has shown promising results in scientific research. It belongs to the class of pyrazolo[3,4-d]pyrimidines and has been studied extensively for its potential applications in various fields of research.
Mechanism of Action
N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine inhibits CK1δ by binding to the ATP-binding site of the protein kinase. This prevents the kinase from phosphorylating its downstream targets, leading to a disruption of various cellular processes.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to have various biochemical and physiological effects. Inhibition of CK1δ by N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to disrupt the circadian rhythm in cells, leading to alterations in gene expression. N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has also been shown to induce apoptosis in cancer cells, leading to cell death.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is its potency as a CK1δ inhibitor. This makes it a useful tool for studying the role of CK1δ in various cellular processes. One limitation of N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is its specificity, as it has been shown to inhibit other protein kinases at high concentrations. This can lead to off-target effects and limit its usefulness in certain experiments.
Future Directions
There are several future directions for research involving N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. One potential direction is the development of more specific CK1δ inhibitors that do not have off-target effects. Another potential direction is the use of N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in combination with other drugs to enhance its efficacy in cancer treatment. Additionally, further research is needed to fully understand the role of CK1δ in various cellular processes and its potential as a target for drug development.
Synthesis Methods
N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-chloro-4-methoxyaniline with 3-aminopyrazole in the presence of a suitable catalyst. The resulting product is then subjected to several purification steps to obtain pure N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its potential applications in various fields of research. It has been shown to be a potent inhibitor of the protein kinase CK1δ, which is involved in various cellular processes such as DNA repair, circadian rhythms, and Wnt signaling. N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has also been studied for its potential applications in cancer research, as CK1δ is known to play a role in cancer development and progression.
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5O/c1-19-10-3-2-7(4-9(10)13)17-11-8-5-16-18-12(8)15-6-14-11/h2-6H,1H3,(H2,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGNVDZJYQORBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC=NC3=C2C=NN3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
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